2-Cyclopropyl-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone
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Description
Molecular Structure Analysis
The molecular structure of “2-Cyclopropyl-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone” involves a cyclopropyl group, a pyrimidinyl group, and a pyrrolidinyl group. Cycloalkanes, like the cyclopropyl group in this compound, are not all flat molecules. They exist as "puckered rings" .Scientific Research Applications
Drug Metabolism
This compound is involved in the biotransformation processes of specific drugs, demonstrating its role in the metabolism and activation of pharmaceuticals. For example, studies have shown the importance of cytochrome P450 enzymes in the metabolism of prasugrel, a thienopyridine antiplatelet agent, to its active metabolites. Such processes are crucial for the drug's pharmacological effects, highlighting the compound's significance in drug development and therapy optimization (Rehmel et al., 2006).
Antibacterial Agents
Research into the synthesis and reactions of derivatives related to "2-Cyclopropyl-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone" has led to the development of potent antibacterial agents. For instance, 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives have been synthesized and evaluated for their antibacterial activity, demonstrating the compound's potential in combating bacterial infections (Miyamoto et al., 1987).
Synthesis of Novel Heterocyclic Compounds
The compound serves as a building block in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. For example, novel synthesis methods have been developed for heterocycles like pyrazolopyridines and other pyrido fused systems, offering new avenues for pharmaceutical research and development (Almansa et al., 2008).
Properties
IUPAC Name |
2-cyclopropyl-1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2/c1-2-12-14(16)15(18-9-17-12)21-11-5-6-19(8-11)13(20)7-10-3-4-10/h9-11H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZBBDBJQKJGJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CC3CC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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